![molecular formula C6H4Cl2N6 B13991562 2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine CAS No. 89281-25-4](/img/structure/B13991562.png)
2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine is a heterocyclic compound that belongs to the pyrimido[5,4-d]pyrimidine family. This compound is of significant interest due to its structural similarity to purines, which are essential components of nucleic acids. The unique structure of this compound makes it a valuable subject for research in various scientific fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine typically involves the controlled stepwise conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. This process includes sequential nucleophilic substitutions, where specific nucleophiles are introduced at designated positions on the pyrimido[5,4-d]pyrimidine scaffold . The reaction conditions often involve low temperatures, relatively dilute solutions, and careful addition of the amine nucleophile to control the critical first step .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine undergoes several types of chemical reactions, including:
Substitution Reactions: Sequential nucleophilic substitutions are common, where nucleophiles replace chlorine atoms at specific positions on the pyrimido[5,4-d]pyrimidine scaffold.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, although specific examples are less documented.
Common Reagents and Conditions:
Nucleophiles: Benzylamine, piperidine, and other amines are commonly used in substitution reactions.
Solvents: Tetrahydrofuran (THF) and toluene are frequently used as solvents in these reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimido[5,4-d]pyrimidines, depending on the nucleophiles used and the reaction conditions .
Wissenschaftliche Forschungsanwendungen
2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine: A precursor in the synthesis of 2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine.
2,6-Dichloro-4,8-di(1-piperidinyl)pyrimido[5,4-d]pyrimidine: Another derivative with similar structural features.
Uniqueness: this compound is unique due to its specific substitution pattern and its potential as a CDK inhibitor. Its ability to undergo controlled nucleophilic substitutions allows for the synthesis of a wide range of derivatives with varying biological activities .
Eigenschaften
CAS-Nummer |
89281-25-4 |
|---|---|
Molekularformel |
C6H4Cl2N6 |
Molekulargewicht |
231.04 g/mol |
IUPAC-Name |
2,6-dichloropyrimido[5,4-d]pyrimidine-4,8-diamine |
InChI |
InChI=1S/C6H4Cl2N6/c7-5-11-1-2(4(10)14-5)12-6(8)13-3(1)9/h(H2,10,11,14)(H2,9,12,13) |
InChI-Schlüssel |
GOICHZCHZGBOTH-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=NC(=N1)Cl)N)N=C(N=C2N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


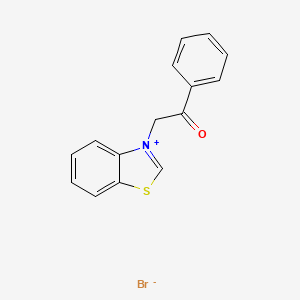
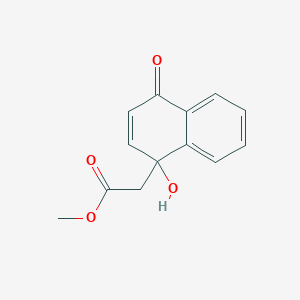

![(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B13991501.png)
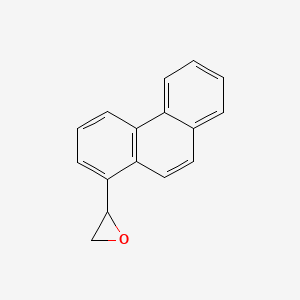
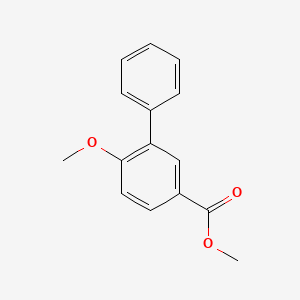
![2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide](/img/structure/B13991516.png)

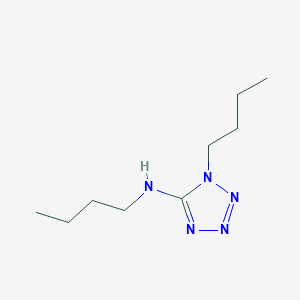
![2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13991544.png)



![6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine](/img/structure/B13991551.png)
